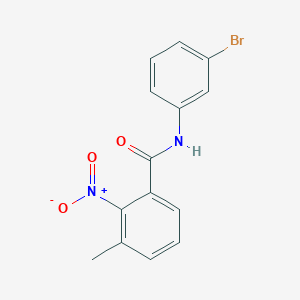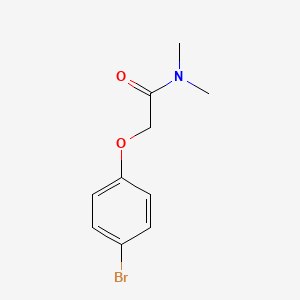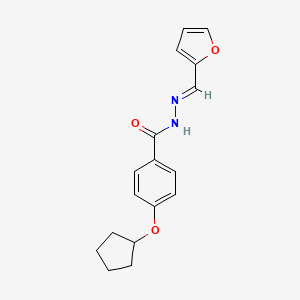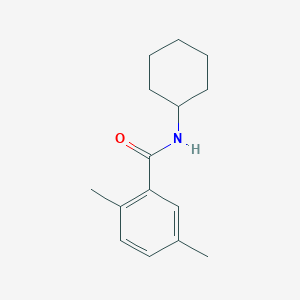
3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide (DDMB) is a chemical compound that belongs to the class of benzamides. This compound has been extensively studied in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide is not fully understood, but it is believed to act by inhibiting various molecular targets such as histone deacetylases (HDACs), phosphodiesterases (PDEs), and cyclooxygenases (COXs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene silencing. PDEs are enzymes that degrade cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in various cellular processes such as inflammation and cancer. COXs are enzymes that catalyze the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammation research, 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). In neurodegenerative disease research, 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been shown to inhibit oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide in scientific research is its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Another advantage is its relatively simple synthesis method and availability of commercial sources. However, one limitation is its potential toxicity and lack of specificity towards molecular targets, which may affect its therapeutic efficacy and safety.
Direcciones Futuras
There are several future directions for 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide research. One direction is to further investigate its molecular targets and mechanisms of action, which may lead to the development of more specific and effective therapeutic agents. Another direction is to study its potential applications in other fields such as cardiovascular diseases and metabolic disorders. Additionally, more studies are needed to evaluate its safety and toxicity profiles in preclinical and clinical settings.
Métodos De Síntesis
3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide can be synthesized by reacting 3,5-dichloro-4-methoxybenzoic acid with 2,5-dimethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography to obtain pure 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide.
Aplicaciones Científicas De Investigación
3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been found to have anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. In inflammation research, 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been studied for its potential neuroprotective effects by inhibiting oxidative stress and inflammation.
Propiedades
IUPAC Name |
3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-9-4-5-10(2)14(6-9)19-16(20)11-7-12(17)15(21-3)13(18)8-11/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSSBJAZAHHGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B5831249.png)

![2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-thiophenecarboxamide](/img/structure/B5831274.png)

![4-[5-(4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5831282.png)
![N,N-diethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5831289.png)
![3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5831292.png)
![[4-(1-piperidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5831326.png)



![4-chloro-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5831364.png)
